molecular formula C12H21NO3 B1446454 4-Boc-3-cyclopropyl-morpholine CAS No. 1414958-23-8

4-Boc-3-cyclopropyl-morpholine

Cat. No.: B1446454
CAS No.: 1414958-23-8
M. Wt: 227.3 g/mol
InChI Key: WODPCOWZBSAGOO-UHFFFAOYSA-N
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Description

4-Boc-3-cyclopropyl-morpholine is a highly versatile molecule with various applications in both scientific research and industrial processes. The IUPAC name for this compound is tert-butyl 3-cyclopropylmorpholine-4-carboxylate .


Molecular Structure Analysis

The molecular formula of this compound is C12H21NO3 . Its molecular weight is 227.3 . The InChI code for this compound is 1S/C12H21NO3/c1-12(2,3)16-11(14)13-6-7-15-8-10(13)9-4-5-9/h9-10H,4-8H2,1-3H3 .


Physical and Chemical Properties Analysis

This compound is a white solid . More specific physical and chemical properties like melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis and Biological Activity

A molecule with significant inhibitory activity against various cancer cell lines was synthesized using a compound related to the 4-Boc-3-cyclopropyl-morpholine framework. This synthesis involved the condensation of 1-(4-methoxyphenylcarbamoyl)cyclopropane-1-carboxylic acid with 4-morpholino-1H-indazol-3-amine, leading to a compound that exhibited antiproliferative properties in biological assays (Lu et al., 2021).

Peptide Mimetics and Drug Design

The structural motif of this compound has been explored in the design of conformationally restricted peptide isosteres. Specifically, 1,2,3-trisubstituted cyclopropanes, which share structural similarities with this compound, have been utilized in the development of novel renin inhibitors. These compounds are designed to enforce specific orientations and conformations of peptide backbones and side chains, demonstrating their utility in creating more selective and potent therapeutic agents (Martín et al., 1992).

Heterocyclic Chemistry and Functionalization

Research into new nitrogen heterocyclic derivatives led to the synthesis of new 1,4-oxazine rings using N-Boc morpholine-3,5-dione, a related compound to this compound. These efforts have opened pathways to create diverse heterocyclic systems that can be further functionalized for various applications in medicinal chemistry and drug development (Claveau et al., 2007).

Properties

IUPAC Name

tert-butyl 3-cyclopropylmorpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(14)13-6-7-15-8-10(13)9-4-5-9/h9-10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WODPCOWZBSAGOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301160301
Record name 4-Morpholinecarboxylic acid, 3-cyclopropyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301160301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1414958-23-8
Record name 4-Morpholinecarboxylic acid, 3-cyclopropyl-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1414958-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Morpholinecarboxylic acid, 3-cyclopropyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301160301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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